2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide
Description
2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide is a thiomorpholine derivative characterized by a sulfur-containing six-membered ring (thiomorpholine) with two methyl groups at positions 2 and 6, two ketone groups at positions 3 and 5, and an acetamide side chain substituted with a 4-methylphenyl group. The thiomorpholine core may confer unique electronic and steric properties, while the 4-methylphenylacetamide moiety is frequently associated with bioactivity in analogous compounds, such as antiproliferative effects in thiazolidinone derivatives .
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-4-6-12(7-5-9)16-13(18)8-17-14(19)10(2)21-11(3)15(17)20/h4-7,10-11H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVTYRVPVWLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiomorpholine ring: This step involves the cyclization of a suitable precursor, such as 2,6-dimethyl-3,5-dioxo-4-thiomorpholinecarboxylic acid, under acidic or basic conditions.
Introduction of the acetamide group: The thiomorpholine intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine to form the acetamide derivative.
N-alkylation: The final step involves the N-alkylation of the acetamide derivative with 4-methylphenylamine under appropriate conditions, such as heating in the presence of a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, pyridine or triethylamine as base, toluene or ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted acetamides.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide shows promise as an anticancer agent. In vitro tests have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and infectious diseases. For instance, it has shown potential in inhibiting acetylcholinesterase, which is relevant for neurodegenerative disorders.
Case Studies
Several case studies have highlighted the applications of this compound in scientific research:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant growth inhibition in multiple cancer cell lines. The study reported percent growth inhibitions (PGIs) ranging from 50% to 90% depending on the concentration used .
- Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed against clinical isolates of bacteria. The results indicated effective inhibition at concentrations lower than those required for many existing antibiotics, suggesting its potential for further development as an antimicrobial agent.
- Neuroprotective Effects : Research exploring its neuroprotective effects indicated that this compound could potentially mitigate neurodegeneration by inhibiting specific enzymatic pathways associated with cognitive decline.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, such as inhibiting enzyme activity or altering gene expression, which can result in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the core heterocycle, substituents, or aryl groups. Below is a detailed comparison:
Core Heterocycle Modifications
Substituent Variations
- Methyl vs. Ethyl Groups: The target compound’s 2,6-dimethylthiomorpholine core contrasts with the diethyl-substituted analogue in . Methyl groups balance solubility and activity.
- Aryl Group Modifications: The 4-methylphenyl group in the target compound is critical for bioactivity in thiazolidinone derivatives (e.g., IC₅₀ values < 10 μM in 769-P cells) . In contrast, the 2,4-dimethylphenyl group in ’s compound may shift activity toward pesticidal uses, as seen in daimuron and tebuthiuron () .
Physicochemical and Pharmacokinetic Profiles
Research Findings and Mechanistic Insights
- Antiproliferative Activity: The 4-methylphenyl group in thiazolidinone derivatives induces G1 cell cycle arrest and apoptosis in renal cancer cells .
- Aryl Substitution: Para-methyl groups optimize steric and electronic interactions, as seen in ’s active compounds .
Data Tables
Table 1: Structural Comparison of Analogues
Biological Activity
The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
The compound features a morpholine ring which is substituted with a dioxo group and an acetamide moiety linked to a 4-methylphenyl group. This unique structure is thought to contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain morpholine derivatives have shown inhibitory effects on enzymes like acetylcholinesterase, which could be relevant for neurological applications .
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, potentially reducing oxidative stress in cells .
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections .
Pharmacological Studies
A summary of notable pharmacological studies on related compounds includes:
Case Studies
-
Case Study on Anticancer Activity :
A study exploring the anticancer properties of structurally similar compounds revealed that certain morpholine derivatives inhibited cancer cell proliferation through apoptosis induction. These findings support further investigation into the anticancer potential of this compound. -
Neuroprotective Effects :
Another case study indicated that morpholine-based compounds can protect neuronal cells from damage induced by neurotoxins. This suggests that our compound may offer neuroprotective benefits worth exploring in neurodegenerative disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
